2-(3-methoxyphenyl)-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Description
Properties
CAS No. |
1398636-73-1 |
|---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2,3-dimethyl-5-oxopyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4/c1-8-11(13(17)18)12(16)15(14(8)2)9-5-4-6-10(7-9)19-3/h4-7H,1-3H3,(H,17,18) |
InChI Key |
NSQRVDPEFYFDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC(=CC=C2)OC)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
2-(3-Methoxyphenyl)-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, summarizing relevant research findings, case studies, and potential applications in pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole core substituted with a methoxyphenyl group, which is critical for its biological activity.
Biological Activity Overview
Research has indicated that compounds in the pyrazole class exhibit a range of biological activities, including:
- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition : Pyrazoles have been identified as inhibitors of specific enzymes involved in inflammatory pathways.
Anticancer Activity
A study published in Molecules highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The research demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the methoxy group was noted to enhance the anticancer activity by improving the compound's interaction with cellular targets .
Enzyme Inhibition
Another investigation focused on the inhibitory effects of pyrazole derivatives on lipoxygenase enzymes. The findings indicated that this compound exhibited selective inhibition against lipoxygenase isoforms, suggesting its potential as an anti-inflammatory agent .
Table 1: Biological Activities of this compound
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of 2-(3-methoxyphenyl)-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid against various bacterial strains. Results indicated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .
Anti-inflammatory Properties
Another key application is in the treatment of inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines has been investigated in vitro. In a controlled study, it was found to reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Analgesic Effects
The analgesic properties of pyrazole derivatives have been well documented. A case study involving animal models demonstrated that the compound significantly reduced pain responses compared to control groups, indicating its potential use in pain management therapies .
Agricultural Applications
Pesticide Development
In agricultural science, the compound has been explored as a basis for developing novel pesticides. Its structural characteristics allow for modifications that enhance efficacy against specific pests while minimizing environmental impact. Field trials have shown promising results in controlling pest populations without harming beneficial insects .
Herbicide Activity
Additionally, research into herbicidal applications has revealed that the compound can inhibit the growth of certain weed species. A study reported that formulations containing this pyrazole derivative effectively suppressed weed growth in crops like corn and soybeans, providing an alternative to traditional herbicides .
Material Science Applications
Polymer Synthesis
In material science, this compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Studies indicate that incorporating this compound into polymer matrices improves their performance characteristics significantly .
Nanocomposite Development
The compound's unique chemical structure also lends itself to creating nanocomposites with improved electrical and thermal conductivity. Research has shown that nanocomposites containing this pyrazole derivative exhibit superior properties compared to traditional materials, paving the way for advancements in electronic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents or core modifications:
Key Findings:
Substituent Effects on Bioactivity: The 3-methoxyphenyl group (common in the target compound and ) enhances electron density but may reduce tyrosinase inhibition compared to hydroxylated analogues (e.g., 2-(3-hydroxyphenyl)ethanol shows 45.3% inhibition at 4 mM ). Replacement of the carboxylic acid with acetamide () or formamide () retains hydrogen-bonding capacity but alters pharmacokinetic properties (e.g., solubility, bioavailability).
Hydrogen-Bonding Networks :
- The carboxylic acid group in the target compound facilitates robust intermolecular interactions (e.g., dimerization in crystals), similar to formamide derivatives . This property is critical for crystal engineering and solubility modulation .
Biological Activity Trends: Pyrazole derivatives with electron-withdrawing groups (e.g., carboxylic acid, ketone) exhibit stronger binding to enzymes like tyrosinase or COX compared to electron-donating groups (e.g., methoxy) .
Synthetic Utility :
- The target compound serves as a precursor for amide and ester derivatives (e.g., ), enabling diversification for structure-activity relationship (SAR) studies .
Research Implications
- Medicinal Chemistry : The 3-methoxyphenyl-pyrazole scaffold is versatile for designing anti-inflammatory, anticancer, or CNS-targeted agents.
- Material Science : Hydrogen-bonding motifs in such compounds can guide the development of co-crystals with improved stability .
- Limitations: Limited direct bioactivity data exist for the target compound; most inferences are derived from structural analogues.
Preparation Methods
Reaction Conditions
-
Solvent: Ethanol or methanol
-
Temperature: Reflux (78–80°C)
-
Catalyst: Acetic acid (5–10 mol%)
-
Time: 4–6 hours
After reflux, the intermediate ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2 M) at 60°C for 2 hours. The crude product is purified via recrystallization from ethanol/water (1:2 v/v), yielding 65–70% of the target compound.
Characterization Data
-
Melting Point: 218–220°C
-
1H NMR (DMSO-d6): δ 12.45 (s, 1H, COOH), 7.35–7.28 (m, 4H, aromatic), 3.81 (s, 3H, OCH3), 2.42 (s, 3H, CH3), 2.15 (s, 3H, CH3).
One-Pot Synthesis via Hydrazones and Ketones
Adapted from methods for 3,5-diarylpyrazoles, this approach employs 3-methoxybenzaldehyde hydrazone and dimethyl acetylenedicarboxylate. The hydrazone reacts with the diketone in ethanol under reflux, followed by in situ hydrolysis.
Key Modifications
-
Hydrazone Preparation: 3-Methoxybenzaldehyde and hydrazine hydrate (1:1.2 ratio) in ethanol, stirred at 25°C for 1 hour.
-
Cyclization: Reflux with dimethyl acetylenedicarboxylate (1.2 equiv) for 3 hours.
-
Hydrolysis: Addition of NaOH (2 M) at 60°C for 2 hours.
This method yields 58–62% after recrystallization, slightly lower than the cyclocondensation route.
Acid-Catalyzed Cyclization
A patent-derived method uses sulfuric acid (conc.) to catalyze cyclization of a preformed enamine intermediate. The enamine is prepared by reacting 3-methoxybenzylamine with ethyl acetoacetate, followed by treatment with H2SO4 at 80°C for 1 hour.
Procedure
-
Enamine Formation: 3-Methoxybenzylamine (1 equiv) + ethyl acetoacetate (1.1 equiv) in toluene, refluxed for 4 hours.
-
Cyclization: Add H2SO4 (0.5 equiv), stir at 80°C for 1 hour.
-
Hydrolysis: NaOH (2 M, 60°C, 2 hours).
Hydrolysis of Ester Intermediates
The carboxylic acid is frequently obtained by hydrolyzing its ethyl ester precursor. A representative protocol involves:
Hydrolysis Conditions
-
Ester: Ethyl 2-(3-methoxyphenyl)-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
-
Base: NaOH (2 M, 2 equiv)
-
Solvent: Ethanol/water (1:1)
-
Temperature: 60°C, 2 hours
Optimization of Reaction Parameters
Table 1: Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3-methoxyphenyl)-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid, and how can reaction parameters be optimized?
- Methodology :
- Step 1 : Condensation of 3-methoxyphenylhydrazine with ethyl acetoacetate under reflux in ethanol to form the pyrazolone core.
- Step 2 : Methylation at the 1- and 5-positions using methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Hydrolysis of the ester group to the carboxylic acid using aqueous HCl/ethanol (1:1 v/v) at 80°C.
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of methyl iodide for complete methylation). Purity via recrystallization from ethanol/water .
Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX software determine the molecular conformation and hydrogen-bonding network of this compound?
- Methodology :
- Crystallization : Grow crystals via slow evaporation of a saturated DMSO/water solution.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .
- Refinement : Process data with SHELXL (for small molecules) using Olex2 interface. Key parameters:
- R factor : <0.06 (indicative of high precision).
- Hydrogen bonding : Analyze intermolecular interactions (e.g., C=O···H-N) using Mercury software .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Guidelines :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with strong oxidizers (e.g., HNO₃) .
- Storage : Keep in amber glass containers at 4°C under anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
- Methodology :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl) at the 3-methoxyphenyl ring to improve membrane permeability .
- Bioassay Testing : Use in vitro assays (e.g., MIC against E. coli or MTT assays for cytotoxicity). Compare with analogs (Table 1):
| Compound | R-Group | IC₅₀ (μM) |
|---|---|---|
| Parent compound | 3-OCH₃ | 25.3 |
| 3-Cl derivative | 3-Cl | 12.7 |
| 4-NO₂ derivative | 4-NO₂ | 8.9 |
- Data Interpretation : Correlate logP values (calculated via ChemDraw) with activity trends .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., cyclooxygenase-2)?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model binding poses. Key parameters:
- Grid box : Centered on COX-2 active site (PDB: 5KIR).
- Scoring function : Analyze ∆G values (<-7 kcal/mol suggests strong binding).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å for stable binding) .
Q. Which advanced spectroscopic techniques resolve dynamic behavior and tautomeric forms in solution?
- Methodology :
- Variable-Temperature NMR : Record ¹H NMR in DMSO-d₆ from 25°C to 60°C. Observe shifts in NH and C=O signals to identify keto-enol tautomerism.
- 2D NOESY : Detect through-space interactions between methyl protons and aromatic rings to confirm spatial arrangement .
Data Contradictions and Troubleshooting
- Issue : Discrepancies in reported melting points (e.g., 180°C vs. 175°C).
- Issue : Low yield in methylation step.
- Resolution : Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity. Use DMF as solvent at 60°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
